molecular formula C15H12BrNO3S2 B2829929 4-bromo-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-carboxamide CAS No. 2310144-27-3

4-bromo-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-carboxamide

Cat. No.: B2829929
CAS No.: 2310144-27-3
M. Wt: 398.29
InChI Key: DQTPOUSUVLMFAY-UHFFFAOYSA-N
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Description

4-bromo-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes furan and thiophene rings, which are known for their significant biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the furan and thiophene rings, followed by their functionalization and coupling. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: NaOMe, KOtBu

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings

    Reduction: Reduced derivatives with hydroxyl or amine groups

    Substitution: Substituted thiophene derivatives with various functional groups

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide
  • 4-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide

Uniqueness

4-bromo-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. The bromine atom enhances its reactivity in substitution reactions, making it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

4-bromo-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3S2/c16-9-6-14(21-8-9)15(19)17-7-10(18)12-3-4-13(22-12)11-2-1-5-20-11/h1-6,8,10,18H,7H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTPOUSUVLMFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC(=CS3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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